

An In-depth Technical Guide to 6-Bromocinnolin-4-amine

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Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **6-Bromocinnolin-4-amine**. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from commercial suppliers, data from closely related analogues, and established principles of medicinal chemistry to offer a thorough resource for research and development.

Molecular Structure and Identifiers

6-Bromocinnolin-4-amine is a heterocyclic aromatic compound featuring a cinnoline core. The structure is characterized by a bromine atom at the 6-position and an amine group at the 4-position of the cinnoline ring system.

Identifier	Value
IUPAC Name	6-bromocinnolin-4-amine
CAS Number	1823314-40-4[1]
Molecular Formula	C ₈ H ₆ BrN ₃
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)C(=CN=N2)N</chem>
InChI	InChI=1S/C8H6BrN3/c9-6-2-1-5-7(3-6)8(10)4-11-12-5/h1-4H,(H2,10,11)
InChIKey	Not readily available

Physicochemical Properties

Direct experimental data for the physicochemical properties of **6-Bromocinnolin-4-amine** are not widely published. The following table summarizes predicted properties based on its chemical structure. These values are computationally derived and should be considered as estimates.

Property	Predicted Value	Notes
Molecular Weight	224.06 g/mol	
logP	1.9 - 2.5	Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA)	53.8 Å ²	Suggests good cell permeability.
Hydrogen Bond Donors	2	From the amine group.
Hydrogen Bond Acceptors	3	From the nitrogen atoms in the cinnoline ring.
pKa (most basic)	~4.5 - 5.5	Estimated for the 4-amino group.

Spectroscopic Data (Predicted)

As experimental spectra are not readily available, this section provides an overview of the expected spectral characteristics based on the structure of **6-Bromocinnolin-4-amine** and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms of the cinnoline ring. The chemical shifts of the carbons will be indicative of their electronic environment within the heterocyclic system.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity. Common fragmentation patterns for amino-substituted heterocyclic compounds may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the cinnoline ring, and C-Br stretching.

Experimental Protocols

A plausible synthetic route to **6-Bromocinnolin-4-amine** can be adapted from methodologies reported for similar 4-aminocinnoline derivatives. A key precursor is 6-bromocinnolin-4(1H)-one.

Synthesis of 6-Bromo-4-chlorocinnoline

This intermediate can be prepared from 6-bromocinnolin-4(1H)-one.

Materials:

- 6-bromocinnolin-4(1H)-one
- Phosphorus oxychloride (POCl_3)
- Anhydrous tetrahydrofuran (THF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 6-bromocinnolin-4(1H)-one in anhydrous THF, add phosphorus oxychloride.
- Heat the resulting solution at 70 °C for approximately 1.5 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Cool the reaction mixture to 0 °C and quench by the dropwise addition of saturated NaHCO_3 solution.
- Allow the mixture to warm to room temperature with stirring for an additional hour.
- Add DCM and water to the solution and separate the layers.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated NaHCO_3 solution, then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain 6-bromo-4-chlorocinnoline.

Synthesis of 6-Bromocinnolin-4-amine

The final product can be synthesized from 6-bromo-4-chlorocinnoline via nucleophilic aromatic substitution.

Materials:

- 6-Bromo-4-chlorocinnoline
- Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)
- A suitable solvent (e.g., dioxane, DMF)
- Base (e.g., sodium tert-butoxide, if necessary)

Procedure:

- Dissolve 6-bromo-4-chlorocinnoline in a suitable solvent.
- Add the ammonia source to the solution. A base may be required to facilitate the reaction.
- Heat the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.
- Purify the crude product by column chromatography or recrystallization to yield **6-Bromocinnolin-4-amine**.

Biological Activity and Potential Signaling Pathways

While specific biological data for **6-Bromocinnolin-4-amine** is not available, the cinnoline and 4-aminoquinoline scaffolds are present in numerous biologically active molecules. This suggests that **6-Bromocinnolin-4-amine** could be a valuable starting point for drug discovery.

Known Activities of Related Compounds

- Antiparasitic Activity: 4-Aminocinnoline derivatives have been investigated as broad-spectrum antiparasitic agents, showing activity against parasites such as *Trypanosoma brucei*, *Leishmania major*, and *Plasmodium falciparum*.^[2]

- **Kinase Inhibition:** The 4-aminoquinoline scaffold is a known hinge-binding motif for various protein kinases. Derivatives have been developed as inhibitors of kinases such as Bruton's tyrosine kinase (BTK), which is a target in the treatment of rheumatoid arthritis.
- **Anticancer Properties:** Cinnoline derivatives have been explored for their potential as anticancer agents, with some compounds showing inhibitory activity against topoisomerases.
- **Antibacterial and Antifungal Activity:** The cinnoline nucleus is found in compounds with reported antibacterial and antifungal properties.

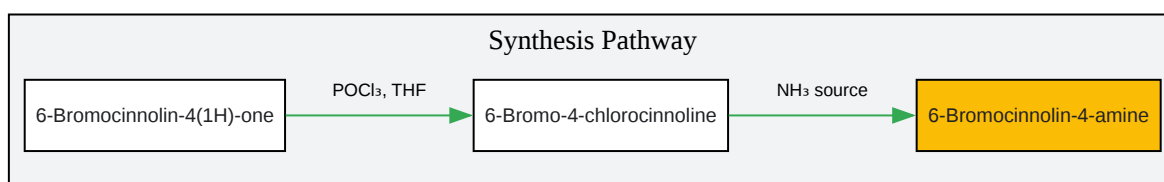
Potential Signaling Pathways

Based on the activities of related compounds, **6-Bromocinnolin-4-amine** could potentially interact with signaling pathways involved in:

- **Parasite Metabolism and Survival:** By targeting essential enzymes or processes within parasitic organisms.
- **Inflammatory Signaling:** Through the inhibition of kinases like BTK, which are crucial in immune cell signaling.
- **Cell Cycle Regulation and DNA Replication:** By targeting enzymes like topoisomerases, which are vital for cancer cell proliferation.

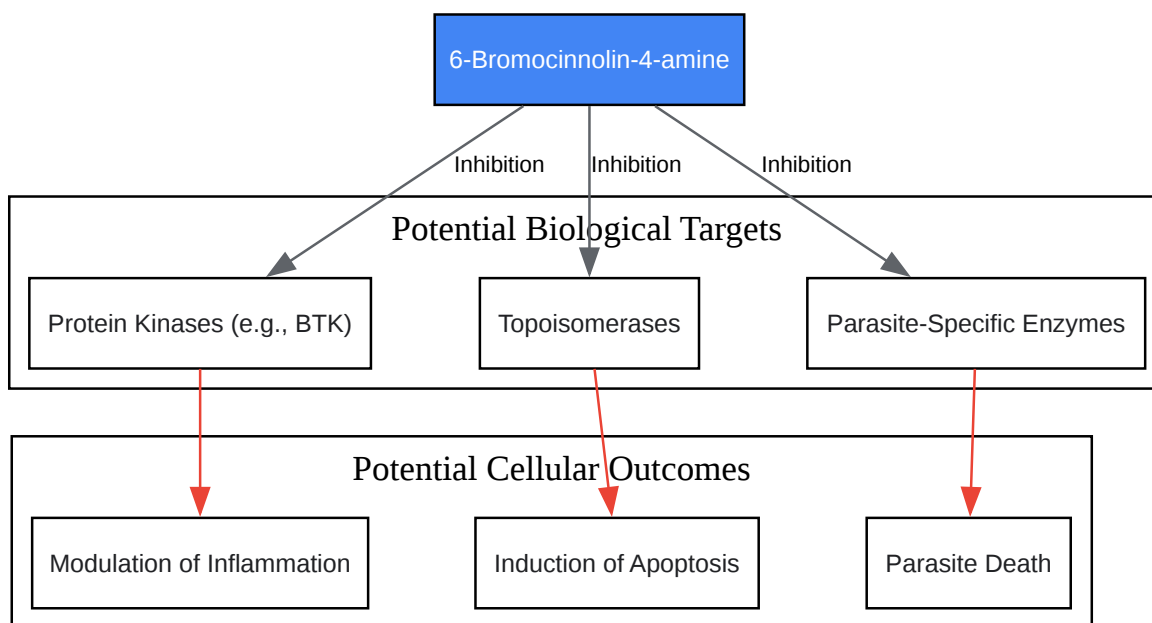
Further research is required to elucidate the specific biological targets and mechanisms of action of **6-Bromocinnolin-4-amine**.

Visualizations



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Caption: Synthetic route to **6-Bromocinnolin-4-amine**.



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Caption: Hypothetical signaling pathways for **6-Bromocinnolin-4-amine**.

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References

- 1. 1823314-40-4|6-Bromocinnolin-4-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
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